![molecular formula C17H20ClN3O2S B2818549 1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine CAS No. 484695-43-4](/img/structure/B2818549.png)

1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

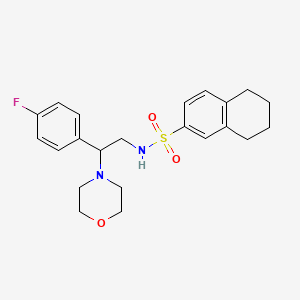

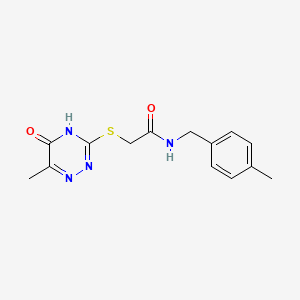

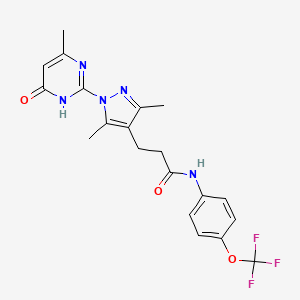

This compound is a derivative of 1,3,4-oxadiazole, a heterocyclic compound with a five-membered ring structure containing two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a 4-chlorophenyl group attached to the oxadiazole ring, and a thioacetyl-2-ethylpiperidine group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate can then be converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring, a 4-chlorophenyl group, and a thioacetyl-2-ethylpiperidine group . The exact structure would need to be confirmed by techniques such as NMR, IR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The exact reaction conditions and reagents would need to be optimized for the synthesis of this specific compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a derivative of 1,3,4-oxadiazole, it is likely to share some of the properties of this class of compounds, such as being soluble in water .Scientific Research Applications

Synthesis and Antibacterial Activity

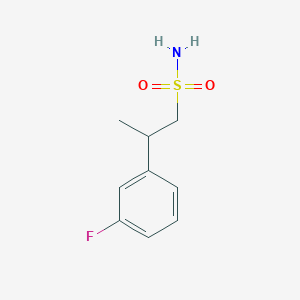

The synthesis of derivatives closely related to 1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine has been explored, demonstrating their potential as antimicrobial agents. For instance, compounds synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown moderate antibacterial activity against pathogens like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans (Sah et al., 2014). This research demonstrates the versatility of the oxadiazole scaffold in developing compounds with potential antibacterial and antifungal properties.

Cholinesterase Inhibition

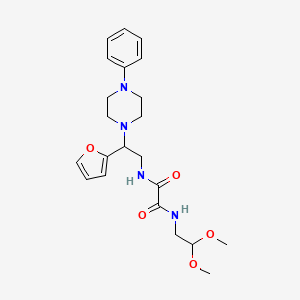

Another area of application for these compounds is in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Derivatives of 1,3,4-oxadiazoles have been shown to possess moderate dual inhibition capabilities for AChE and BChE, suggesting potential applications in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).

Antimicrobial and Antifungal Screening

Compounds featuring the 1,3,4-oxadiazole moiety have been evaluated for their antimicrobial efficacy. New derivatives have shown valuable antibacterial results, indicating their potential as novel antimicrobial agents. The structural elucidation of these compounds has been supported by spectral data, underlining the importance of structural integrity in achieving desired biological activities (Aziz‐ur‐Rehman et al., 2017).

Molecular Docking and Pharmacological Evaluation

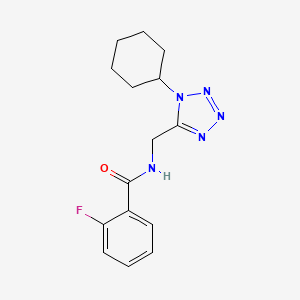

The synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and their pharmacological evaluation have been explored, showcasing potential anti-bacterial agents with moderate inhibitors of α-chymotrypsin enzyme. This research includes molecular docking studies to identify active binding sites, suggesting a methodical approach to designing compounds with specific biological activities (Siddiqui et al., 2014).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Given the reported activities of similar 1,3,4-oxadiazole derivatives, this compound could potentially be developed into a new drug with applications in various areas of medicine .

properties

IUPAC Name |

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c1-2-14-5-3-4-10-21(14)15(22)11-24-17-20-19-16(23-17)12-6-8-13(18)9-7-12/h6-9,14H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGGSCWNLOHSOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2818467.png)

![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)

![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)

![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2818486.png)